Check Availability & Pricing

# Venadaparib Phase 1 Trials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Venadaparib |           |
| Cat. No.:            | B8180462    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-limiting toxicities (DLTs) and overall safety profile of **Venadaparib** observed in its initial phase 1 clinical trials. The following information is presented in a question-and-answer format to directly address potential inquiries during experimental planning and execution.

## Frequently Asked Questions (FAQs)

Q1: Were any dose-limiting toxicities (DLTs) observed for **Venadaparib** in the first-in-human phase 1 trial?

No, in the phase 1 dose-finding study of **Venadaparib** monotherapy in patients with advanced solid tumors, no dose-limiting toxicities were observed up to the maximum tested dose of 240 mg per day.[1][2][3]

Q2: What was the maximum tolerated dose (MTD) determined in the phase 1 trial?

The maximum tolerated dose (MTD) was not determined because no DLTs were observed, even at the highest administered dose of 240 mg/day.[4] The recommended phase 2 dose (RP2D) was established as 160 mg once daily.[1][5]

Q3: What were the most common adverse events (AEs) reported in the trial?



The most frequently observed adverse drug reactions were anemia (56%), nausea (38%), and neutropenia (25%).[2][3]

Q4: What were the most frequent high-grade (Grade 3 or 4) adverse events?

The most common Grade 3 or 4 adverse events were primarily hematological and included:

- Anemia (50%)[1]
- Neutropenia (22%)[1]
- Thrombocytopenia (6%)[1]

One serious adverse drug reaction of febrile neutropenia was reported at the 120 mg dose.[4]

#### **Data on Adverse Events**

The following table summarizes the most frequent treatment-emergent adverse events, with a focus on high-grade toxicities.

Table 1: Summary of Frequent (≥5%) **Venadaparib**-Related Adverse Events

| Adverse Event    | Any Grade (%) | Grade 3 or 4 (%) |
|------------------|---------------|------------------|
| Anemia           | 56%[2]        | 50%[1]           |
| Nausea           | 38%[2]        | Not Reported     |
| Neutropenia      | 25%[2]        | 22%[1]           |
| Thrombocytopenia | Not Reported  | 6%[1]            |
| Vomiting         | 15.6%[4]      | Not Reported     |

# **Experimental Protocols**

Phase 1 Dose-Escalation Study Design

The first-in-human trial of **Venadaparib** was a dose-finding study designed to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-cancer efficacy



as a monotherapy.

- Study Design: The trial employed a conventional 3+3 dose-escalation design.[1][5] This design involves enrolling three patients at a given dose level. If no DLTs are observed, the trial proceeds to the next higher dose level. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The MTD is declared as the dose level at which two or more of the six patients experience a DLT.
- Patient Population: The study enrolled 32 patients with advanced solid tumors that had progressed after standard-of-care therapy.[1][2] The most common tumor types were breast and ovarian cancer.[1]
- Dosing Regimen: Venadaparib was administered orally once daily in 3-week cycles.[2][3]
  The dose levels ranged from 2 mg/day to 240 mg/day.[1][5]
- DLT Assessment: Dose-limiting toxicities were assessed during the first cycle of treatment.[2]
  Adverse events were graded according to the Common Terminology Criteria for Adverse
  Events (CTCAE).[6][7][8][9]

## **Visualizations**

**Venadaparib** Mechanism of Action

**Venadaparib** is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[10][11][12][13] These enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, **Venadaparib** prevents the repair of SSBs, which can then lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.[10][12][13]





Click to download full resolution via product page

Caption: Mechanism of action of **Venadaparib** leading to synthetic lethality.

Dose Escalation and Safety Findings

The phase 1 trial followed a standard dose-escalation protocol. Despite escalating the dose significantly, no DLTs were encountered, indicating a favorable safety profile at the tested dosages.





Click to download full resolution via product page

Caption: Logical flow of dose escalation and key safety findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Venadaparib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Common Terminology Criteria for Adverse Events (CTCAE) [mdcalc.com]
- 7. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 8. Common Terminology Criteria for Adverse Events Wikipedia [en.wikipedia.org]
- 9. dctd.cancer.gov [dctd.cancer.gov]



- 10. selleckchem.com [selleckchem.com]
- 11. Venadaparib Idience AdisInsight [adisinsight.springer.com]
- 12. idience.com [idience.com]
- 13. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Venadaparib Phase 1 Trials: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180462#venadaparib-dose-limiting-toxicities-in-phase-1-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com